molecular formula C8H9BrN2O2S B1314150 Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate CAS No. 74840-38-3

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B1314150
CAS No.: 74840-38-3
M. Wt: 277.14 g/mol
InChI Key: HAZCVNCWMFKYJI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (CAS 74840-38-3) is a brominated pyrimidine derivative with a molecular formula of C₈H₉BrN₂O₂S and a molecular weight of 277.14 g/mol . It features a pyrimidine core substituted with a bromine atom at position 5, a methylthio (-SMe) group at position 2, and an ethyl ester (-COOEt) at position 2. This compound is primarily utilized in research settings as a synthetic intermediate for pharmaceuticals or agrochemicals, with a purity of ≥95% . It is stored at 2–8°C to ensure stability and prevent degradation .

Properties

IUPAC Name

ethyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZCVNCWMFKYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503789
Record name Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74840-38-3
Record name Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-2-(methylthio)pyrimidine Intermediate

The key intermediate, 5-bromo-2-(methylthio)pyrimidine, is typically synthesized by nucleophilic substitution of 5-bromo-2-chloropyrimidine with methyl mercaptan (methanethiol) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction proceeds under mild heating (around 50 °C) for approximately 3 hours.

Reaction conditions and procedure:

  • Reactants: 5-bromo-2-chloropyrimidine and methyl mercaptan (1:1 molar ratio)
  • Solvent: DMF
  • Temperature: 50 °C
  • Time: 3 hours
  • Workup: Quenching with water, extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel chromatography
  • Yield: Approximately 75%

This method is well-documented and provides a reliable route to the methylthio-substituted pyrimidine core with good purity and yield.

Final Assembly: Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

The final compound is prepared by combining the above strategies:

  • Starting from 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid ethyl ester (prepared by esterification or radical alkoxycarbonylation),
  • The methylthio group is introduced or retained from the intermediate synthesis step,
  • Purification is typically achieved by silica gel chromatography using a heptane/ethyl acetate gradient.

An alternative approach involves oxidation of the methylthio group to methylsulfonyl, but for the target compound, the methylthio functionality is preserved.

Example reaction conditions for the methylthio ester:

  • Starting material: 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid ethyl ester
  • Solvent: Dichloromethane
  • Temperature: 0 °C to room temperature
  • Atmosphere: Argon or inert
  • Purification: Silica gel chromatography
  • Yield: Approximately 77% for the methylsulfonyl derivative, indicating good stability and yield for the methylthio precursor as well.

Summary Table of Preparation Methods

Step Starting Material / Reagents Conditions Yield (%) Notes
1 5-bromo-2-chloropyrimidine + methyl mercaptan DMF, 50 °C, 3 h 75 Nucleophilic substitution to methylthio
2 5-bromopyrimidine + ethyl pyruvate + H2O2 + FeSO4 + H2SO4 Toluene/H2O biphasic, <0 °C, 1.5 h 48 Radical alkoxycarbonylation to ethyl ester
3 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid ethyl ester DCM, 0 °C to RT, inert atmosphere ~77 Purification by chromatography

Research Findings and Considerations

  • The radical alkoxycarbonylation method offers a streamlined, one-step synthesis of the ethyl ester at the 4-position with good regioselectivity and scalability, which is advantageous over multi-step classical esterification routes.

  • The nucleophilic substitution to introduce the methylthio group is efficient and proceeds under mild conditions, preserving the integrity of the pyrimidine ring and other substituents.

  • The methylthio group can be selectively oxidized to methylsulfonyl if desired, but for the target compound, maintaining the methylthio functionality is critical for biological activity.

  • Purification by silica gel chromatography using non-polar to moderately polar solvent gradients is effective in isolating the pure compound.

  • The overall synthetic strategy balances yield, regioselectivity, and functional group compatibility, making it suitable for producing this compound for further pharmaceutical development.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and methylthio groups play crucial roles in modulating the compound’s binding affinity and specificity . The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 5-Bromo-2-(Methylthio)Pyrimidine-4-Carboxylate

  • Structure : Differs by a methyl ester (-COOMe) instead of an ethyl ester at position 3.
  • Molecular Formula : C₇H₇BrN₂O₂S; Molecular Weight : 263.11 g/mol .
  • Physical Properties : Melting point 61–64°C , yellow crystalline solid, slightly soluble in water (0.42 g/L) .
  • Applications : Used as a reagent in organic synthesis (97% purity) .

Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate

  • Structure : Chlorine replaces bromine at position 4, and the ester group shifts to position 4.
  • Molecular Formula : C₈H₉ClN₂O₂S; Molecular Weight : 232.69 g/mol .
  • Synthesis : Prepared via a two-step procedure involving chlorination .
  • Key Differences : Chlorine’s smaller atomic size and higher electronegativity may enhance electrophilic reactivity at the pyrimidine ring compared to bromine. The shifted ester group alters electronic distribution, affecting binding in coordination chemistry .

5-Bromo-2-(Methylthio)Pyrimidine-4-Carboxylic Acid

  • Structure : Replaces the ethyl ester with a carboxylic acid (-COOH) group.
  • Molecular Formula : C₆H₅BrN₂O₂S; Molecular Weight : 249.09 g/mol .
  • Applications : Serves as an intermediate for further functionalization (e.g., amide coupling) .
  • Key Differences : The carboxylic acid group increases polarity and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions compared to ester derivatives .

Data Table: Comparative Analysis of Pyrimidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Purity Key Applications
This compound 74840-38-3 C₈H₉BrN₂O₂S 277.14 Not reported Low ≥95% Research intermediate
Mthis compound 50593-91-4 C₇H₇BrN₂O₂S 263.11 61–64 0.42 g/L 97% Organic synthesis
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Not provided C₈H₉ClN₂O₂S 232.69 Not reported Not reported High Chemical research
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 50593-92-5 C₆H₅BrN₂O₂S 249.09 Not reported Moderate Not reported Synthetic precursor

Research Findings and Structural Impact

  • Bromine vs. Chlorine : Bromine’s larger atomic size and lower electronegativity (compared to chlorine) may slow substitution reactions but enhance π-stacking interactions in medicinal chemistry applications .
  • Ester Position : The position of the ester group (4 vs. 5) influences electronic effects on the pyrimidine ring. For example, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate may exhibit distinct reactivity in Suzuki couplings due to altered electron-withdrawing effects .

Biological Activity

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant research findings.

This compound is synthesized through various methods, including the Minisci reaction, which allows for regioselective functionalization of pyrimidines. The compound features a bromine atom at the 5-position and a methylthio group at the 2-position, which contribute to its unique reactivity and biological properties. The synthesis process typically involves the condensation of formamidine acetate with mucobromic acid under alkaline conditions, yielding the desired product with moderate efficiency .

The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cell signaling pathways. The compound binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of target proteins, which is crucial for various cellular functions including proliferation and survival . This mechanism positions it as a potential candidate for cancer therapeutics.

Anticancer Activity

Numerous studies have reported the anticancer effects of this compound and its derivatives. For instance:

  • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.03 to 0.12 µM across different studies, indicating potent activity .
  • Cell Cycle Analysis : Treatment with this compound resulted in G0/G1 phase arrest in treated cells, suggesting a mechanism that halts cell division. In one study, treated cells showed a significant increase in G0/G1 phase population (up to 84%) compared to controls .

Enzyme Inhibition

The compound has also been evaluated for its role as an enzyme inhibitor:

  • Kinase Inhibition : this compound has been identified as a scaffold for developing kinase inhibitors. Its derivatives have shown enhanced binding affinities towards various kinases, making them suitable for further development as targeted cancer therapies .

Research Findings Summary

StudyCell LineIC50 (µM)Mechanism
Padmini et al. (2016)MCF-70.09Kinase inhibition
Jame et al. (2024)A5490.03Cell cycle arrest
Recent Review (2024)Various<0.12Enzyme inhibition

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination at the 5-position of pyrimidine derivatives followed by thioetherification using methylthiol reagents is a common route. Key intermediates (e.g., pyrimidine carboxylic acid derivatives) can be characterized using ESI-MS (electrospray ionization mass spectrometry) to confirm molecular ions (e.g., M+ and M+2 peaks for bromine isotopes) and NMR to verify substituent positions . Purification often involves recrystallization or column chromatography, with monitoring by TLC.

Q. How can researchers validate the purity of this compound, and what analytical methods are critical?

Purity assessment requires HPLC (high-performance liquid chromatography) with UV detection to quantify impurities. Elemental analysis (C, H, N, S) ensures stoichiometric consistency. For bromine content, X-ray fluorescence or halogen-specific combustion analysis is recommended. Structural confirmation via FT-IR (to identify ester C=O and thioether C-S stretches) and single-crystal X-ray diffraction (for unambiguous bond-length/angle validation) is essential .

Q. What are the typical byproducts or impurities observed during synthesis?

Common impurities include:

  • Debrominated derivatives : Due to incomplete bromination or side reactions.
  • Oxidized thioethers : Formation of sulfoxides/sulfones under acidic/oxidizing conditions.
  • Ester hydrolysis products : Partial conversion to carboxylic acid under prolonged moisture exposure. These can be minimized by optimizing reaction conditions (e.g., inert atmosphere, controlled temperature) and characterized via LC-MS .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Crystallographic challenges include:

  • Disorder in the ethyl ester group : Resolved using SHELXL refinement with constraints/restraints for thermal parameters.
  • Twinned crystals : Managed via SHELXD for structure solution and SHELXE for density modification. The SHELX suite enables high-resolution refinement (R-factors < 0.05) even with weak diffraction data, critical for verifying the thioether and bromine positions .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph-set analysis (R22_2^2(8) motifs) reveals that N–H···O and C–H···S interactions dominate. The pyrimidine ring’s N1 and N3 atoms often act as hydrogen-bond acceptors with adjacent molecules’ ester carbonyl groups, forming layered supramolecular assemblies. These interactions impact solubility and stability, which can be modeled using Mercury or CrystalExplorer software .

Q. How can computational methods predict the regioselectivity of nucleophilic substitutions in derivatives of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electrophilic centers. For example, the 5-bromo group’s electron-withdrawing effect directs substitutions to the 4-carboxylate or 2-thioether positions. Molecular docking can further assess interactions with biological targets (e.g., kinase active sites) to guide synthetic modifications .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Discrepancies between solution-state NMR (dynamic averaging) and solid-state X-ray data require:

  • Variable-temperature NMR : To detect conformational flexibility (e.g., ester rotation).
  • CP/MAS NMR : For solid-state comparison with X-ray-derived torsion angles.
  • Hirshfeld surface analysis : To correlate intermolecular interactions with spectral shifts .

Q. How does the methylthio group affect the compound’s reactivity in cross-coupling reactions?

The methylthio group acts as a directing/blocking group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Its steric bulk reduces reactivity at the 2-position, favoring functionalization at the 5-bromo or 4-carboxylate positions. Kinetic studies (monitored by in-situ IR) and Hammett plots quantify substituent effects on reaction rates .

Methodological Recommendations

  • Crystallography : Use SHELX for high-resolution refinement; report data-to-parameter ratios > 10 for reliability .
  • Synthesis : Employ Schlenk techniques to prevent thioether oxidation .
  • Computational Modeling : Combine DFT with molecular dynamics to account for solvent effects .

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